4-(Benzyloxy)-2-nitroaniline
Overview
Description
4-(Benzyloxy)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a benzyloxy group attached to the fourth position of the benzene ring and a nitro group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 4-(Benzyloxy)aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-(Benzyloxy)-2-phenylenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
4-(Benzyloxy)-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its potential biological activity.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential effects on biological systems and its use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-nitroaniline depends on its specific application. In general, the compound can interact with biological molecules through its nitro and benzyloxy groups, affecting various molecular targets and pathways. For example, in pharmaceutical applications, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Lacks the benzyloxy group, affecting its solubility and reactivity.
4-Nitroaniline: Lacks the benzyloxy group, leading to different chemical properties and applications.
Uniqueness
4-(Benzyloxy)-2-nitroaniline is unique due to the presence of both the benzyloxy and nitro groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical and materials science applications.
Biological Activity
4-(Benzyloxy)-2-nitroaniline is an organic compound with the molecular formula C₁₃H₁₂N₂O₃, characterized by the presence of a nitro group (-NO₂) and a benzyloxy group (-O-Ph). This compound is currently under investigation for its biological activity, with preliminary studies suggesting potential effects on melanin excretion and other biological interactions.
The molecular weight of this compound is approximately 244.25 g/mol. The compound's reactivity is attributed to its functional groups, particularly the nitro group, which can undergo reduction reactions, and the benzyloxy moiety, which can participate in nucleophilic substitution reactions. The synthesis of this compound typically involves several steps, including the reaction of aniline derivatives with appropriate reagents to introduce the benzyloxy and nitro functionalities.
Melanin Excretion Influence
Preliminary studies indicate that this compound may influence melanin excretion from melanocytes. While the exact mechanism remains unclear, this suggests potential applications in dermatological treatments aimed at pigmentation disorders. Further research is required to elucidate the pathways involved in this activity.
Safety and Toxicology
Safety data indicate that this compound can cause allergic skin reactions and serious eye irritation. This highlights the importance of handling the compound with caution in laboratory settings and potential therapeutic applications.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar nitroaniline derivatives. The following table summarizes some key compounds:
Compound Name | Structure Features | Notable Properties |
---|---|---|
2-Nitroaniline | Nitro group on aniline | Basic building block for derivatives |
4-Methoxy-2-nitroaniline | Methoxy substituent instead of benzyloxy | Used in dye synthesis |
4-Chloro-2-nitroaniline | Chlorine substituent | Exhibits antibacterial properties |
6-Chloro-2-nitroaniline | Chlorine at position six | Used in agrochemical formulations |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these related compounds.
Research into nitro-containing compounds suggests several mechanisms through which they exert biological activity:
- Antimicrobial Activity : Nitro compounds often act as antimicrobial agents by undergoing reduction to form reactive intermediates that can damage cellular components such as DNA .
- Antitumor Activity : Some nitro compounds are being explored as hypoxia-activated prodrugs for cancer treatment, targeting tumor tissues that exhibit low oxygen levels .
- Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in inflammatory processes, indicating potential therapeutic roles in managing conditions like cancer and inflammation .
Study on Melanin Excretion
In a recent study investigating melanin production, researchers found that certain nitroanilines could enhance melanin excretion from cultured melanocytes. Although specific data on this compound were limited, the findings suggest a need for further exploration into its effects on melanogenesis.
Inhibition of Protein Tyrosine Kinases
Another area of interest is the inhibition of protein tyrosine kinases by nitro-substituted compounds. These kinases are crucial in various signaling pathways associated with cancer progression. Compounds similar to this compound have shown promise as selective inhibitors, potentially leading to novel cancer therapies .
Properties
IUPAC Name |
2-nitro-4-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXQZRIRQLMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294043 | |
Record name | 4-(benzyloxy)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26697-35-8 | |
Record name | 26697-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(benzyloxy)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for 4-(Benzyloxy)-2-nitroaniline, and what insights does it offer?
A1: One of the provided papers [] utilizes a Density Functional Theory (DFT) approach to analyze the spectroscopic properties of this compound. This computational method helps predict various spectroscopic features, including infrared (IR) and UV-Vis spectra. The insights gained from these analyses can be valuable for:
Q2: How can computational chemistry contribute to understanding the properties of this compound?
A2: Computational chemistry techniques, as employed in one of the studies [], offer a powerful approach to explore various aspects of this compound, even in the absence of extensive experimental data. Some potential applications include:
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